Structural Deviation from the Most Active Anti-Malarial Analog in the Naphthyl-Thiadiazole Series
CAS 476462-30-3 is a direct structural analog of the naphthyl-bearing 1,3,4-thiadiazoleacetamides recently reported by Pal et al. (2023) [1]. In that study, the most potent anti-plasmodial compounds (T5, T6, T8) featured a piperazine linker between the acetamide and the naphthalene group, plus a naphthalen-2-yloxymethyl substituent at the thiadiazole 5-position, achieving IC50 values of 0.94–3.91 μM against P. falciparum strains [1]. CAS 476462-30-3 lacks the piperazine linker and instead carries a 2,4-dimethoxyphenyl group at the 5-position. While no IC50 data exist for the target compound, the structural divergence from the optimized anti-malarial scaffold predicts altered PfDHFR binding and anti-plasmodial activity relative to the published series [1].
| Evidence Dimension | Anti-plasmodial potency (PfNF54 and PfW2 strains) |
|---|---|
| Target Compound Data | No reported IC50 |
| Comparator Or Baseline | Compound T5 (2-(4-substituted piperazin-1-yl)-N-(5-((naphthalen-2-yloxy)methyl)-1,3,4-thiadiazol-2-yl)acetamide): IC50 = 0.94 μM (PfNF54); Compound T6: IC50 = 3.46 μM (PfNF54); Compound T8: IC50 = 3.91 μM (PfW2) [1] |
| Quantified Difference | Not calculable due to missing target compound data |
| Conditions | In vitro culture of P. falciparum (CQ-sensitive PfNF54 and CQ-resistant PfW2), SYBR Green I fluorescence assay [1] |
Why This Matters
Procurement decisions for anti-infective screening panels should recognize that CAS 476462-30-3 is structurally distinct from the published active series and may exhibit a different anti-parasitic profile; it cannot be assumed to share potency with the benchmark compounds.
- [1] Pal K, Lala S, Agarwal P, et al. Naphthyl bearing 1,3,4-thiadiazoleacetamides targeting the parasitic folate pathway as anti-infectious agents: in silico, synthesis, and biological approach. RSC Med Chem. 2023;14:2768-2781. DOI: 10.1039/d3md00423f. View Source
